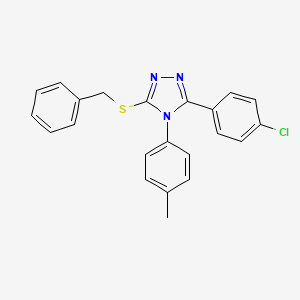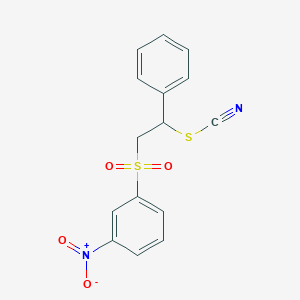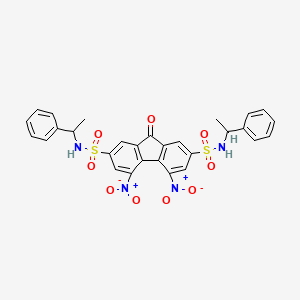![molecular formula C28H22Cl2N2O3 B11977674 N-{(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11977674.png)
N-{(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound with a molecular formula of C28H22Cl2N2O3 and a molecular weight of 505.405 g/mol This compound is notable for its unique structure, which includes a furan ring, a phenylethylamine moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The production process would likely involve similar steps to the synthetic routes mentioned above, with optimization for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and phenylethylamine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: Although not widely used in industry, it may have applications in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N(2-(5-(3,4-DI-CL-PH)-2-FURYL)-1-(((ISOPROPYLAMINO)CARBONYL)VINYL)-4-ME-BENZAMIDE
- N(2-(5-(3,4-DI-CL-PH)-2-FURYL)-1-(((DIMETHYLAMINO)CARBONYL)VINYL)-4-MEO-BENZAMIDE
- N(2-(5-(2,4-DICHLOROPHENYL)-2-FURYL)-1-(((DIMETHYLAMINO)CARBONYL)VINYL)BENZAMIDE
Uniqueness
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research.
Propiedades
Fórmula molecular |
C28H22Cl2N2O3 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c29-21-11-13-23(24(30)17-21)26-14-12-22(35-26)18-25(32-27(33)20-9-5-2-6-10-20)28(34)31-16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2,(H,31,34)(H,32,33)/b25-18+ |
Clave InChI |
MDUPWCHUULBNGF-XIEYBQDHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977611.png)
![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11977616.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11977631.png)
![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11977637.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977641.png)
![(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977643.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977649.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11977651.png)
